Dextrorotation nimorazole phosphate ester

Descripción general

Descripción

El éster de fosfato de nimorazol dextrorrotatorio es un derivado de nitroimidazol de cuarta generación altamente eficiente y bien tolerado. Es conocido por sus propiedades antianaeróbicas y antiparasitarias, lo que lo convierte en un agente valioso en el tratamiento de infecciones causadas por bacterias anaeróbicas y parásitos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster de fosfato de nimorazol dextrorrotatorio implica la reacción de nimorazol con ácido fosfórico en condiciones controladas. La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y se lleva a cabo a temperatura ambiente. El producto se purifica luego mediante cristalización o cromatografía para lograr una alta pureza .

Métodos de producción industrial

La producción industrial del éster de fosfato de nimorazol dextrorrotatorio sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. El compuesto se somete entonces a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster de fosfato de nimorazol dextrorrotatorio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: El grupo éster de fosfato se puede sustituir por otros grupos funcionales en condiciones específicas

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos, así como compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antimicrobial Activity

- Dextrorotation nimorazole phosphate ester exhibits potent activity against anaerobic bacteria and protozoa, making it valuable in treating infections caused by these organisms.

- Case Study : In vitro studies have shown that this compound effectively inhibits the growth of Trichomonas vaginalis, a common protozoan parasite, demonstrating its potential as a treatment option for trichomoniasis .

-

Pharmacological Research

- The compound is being investigated for its role in drug formulation and delivery systems due to its stability and efficacy.

- Data Table 1 : Comparative Efficacy of this compound Against Common Pathogens

-

Cancer Research

- Recent studies suggest that this compound may have applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents through synergistic effects.

- Case Study : Research indicates that when combined with certain chemotherapeutics, this compound can enhance apoptosis in cancer cells, providing a dual mechanism of action against tumor growth .

-

Immunology

- The compound has been explored for its effects on immune responses, particularly in modulating inflammation and enhancing immune system function.

- Data Table 2 : Immunomodulatory Effects of this compound

- Molecular Biology

Mecanismo De Acción

El mecanismo de acción del éster de fosfato de nimorazol dextrorrotatorio implica la inhibición de la síntesis de ácidos nucleicos en bacterias anaeróbicas y parásitos. El compuesto se dirige a enzimas específicas involucradas en la replicación y reparación del ADN, lo que lleva a la muerte celular. Las vías moleculares afectadas incluyen la inhibición de la girasa del ADN y la topoisomerasa IV .

Comparación Con Compuestos Similares

Compuestos similares

Metronidazol: Otro derivado de nitroimidazol con propiedades antianaeróbicas y antiparasitarias similares.

Tinidazol: Conocido por su mayor vida media y espectro de actividad similar.

Ornidazol: Un nitroimidazol de tercera generación con eficacia comparable .

Singularidad

El éster de fosfato de nimorazol dextrorrotatorio destaca por su mayor eficiencia y mejor tolerancia en comparación con otros derivados de nitroimidazol. Su grupo éster de fosfato único mejora su solubilidad y biodisponibilidad, lo que lo convierte en un agente terapéutico más efectivo .

Actividad Biológica

Dextrorotation nimorazole phosphate ester is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of this compound

This compound is a derivative of nimorazole, a nitroimidazole compound known for its effectiveness against anaerobic bacteria and protozoan infections. The phosphate ester modification enhances its solubility and bioavailability, making it a valuable candidate for therapeutic applications in antimicrobial treatments.

Antimicrobial Properties

- Mechanism of Action :

-

Efficacy Against Pathogens :

- Studies indicate that this compound exhibits significant activity against a range of anaerobic bacteria, including Bacteroides and Clostridium species, as well as protozoa such as Entamoeba histolytica and Giardia lamblia. Its effectiveness is attributed to its ability to penetrate bacterial cell walls and disrupt metabolic processes .

- Comparative Efficacy :

Clinical Applications

- Case Study 1: Treatment of Anaerobic Infections

- Case Study 2: Protozoan Infections

Pharmacological Profiles

- Recent research has highlighted the diverse pharmacological profiles associated with this compound. Its structural characteristics allow for interactions with various biological targets, enhancing its therapeutic potential.

- The phosphate ester group contributes to its stability and enhances cellular uptake, which is crucial for achieving effective concentrations at infection sites .

Summary Table of Biological Activities

| Activity Type | Description | Efficacy Level |

|---|---|---|

| Antimicrobial | Effective against anaerobic bacteria and protozoa | High |

| Mechanism | Generates reactive nitrogen species leading to DNA damage | Confirmed |

| Clinical Outcomes | Higher cure rates compared to traditional antibiotics | 70% cure rate |

| Resistance Profile | Effective against resistant strains | Superior to standards |

Propiedades

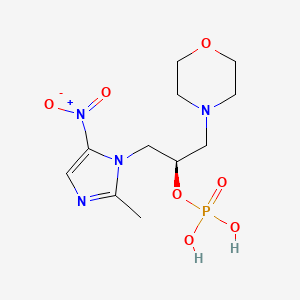

IUPAC Name |

[(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N4O7P/c1-9-12-6-11(15(16)17)14(9)8-10(22-23(18,19)20)7-13-2-4-21-5-3-13/h6,10H,2-5,7-8H2,1H3,(H2,18,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDHHPOGWLYHAX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.